(2-{6-methoxyimidazo[1,5-a]pyridin-3-yl}ethyl)dimethylamine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-{6-methoxyimidazo[1,5-a]pyridin-3-yl}ethyl)dimethylamine dihydrochloride, or 6-MIPDMHCl for short, is an organic compound with a variety of uses in scientific research. It is a monoamine oxidase inhibitor, meaning that it can inhibit the activity of monoamine oxidase enzymes, which are involved in the breakdown of neurotransmitters in the body. 6-MIPDMHCl is an important tool for scientists studying the effects of monoamine oxidase inhibitors on the body, and has been used in a variety of studies.
Applications De Recherche Scientifique
6-MIPDMHCl has been used in various scientific research applications. It has been used as an inhibitor of monoamine oxidase enzymes, which are involved in the breakdown of neurotransmitters in the body. It has also been used in studies of the effects of monoamine oxidase inhibitors on the body, such as studies of depression, anxiety, and Parkinson's disease. Additionally, 6-MIPDMHCl has been used in studies of the effects of monoamine oxidase inhibitors on neurodegenerative diseases, such as Alzheimer's and Huntington's disease.
Mécanisme D'action
6-MIPDMHCl acts as an inhibitor of monoamine oxidase enzymes, which are involved in the breakdown of neurotransmitters in the body. Monoamine oxidase enzymes are responsible for the breakdown of neurotransmitters such as serotonin, dopamine, and norepinephrine. By inhibiting the activity of these enzymes, 6-MIPDMHCl can increase the levels of these neurotransmitters in the body, which can have a variety of effects, depending on the neurotransmitter in question.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-MIPDMHCl are largely dependent on the neurotransmitter in question. For example, the increase in serotonin caused by 6-MIPDMHCl is thought to be responsible for the antidepressant effects of monoamine oxidase inhibitors. Similarly, the increase in dopamine caused by 6-MIPDMHCl is thought to be responsible for the anti-Parkinson's effects of monoamine oxidase inhibitors. Additionally, 6-MIPDMHCl has been shown to have neuroprotective effects, which may be due to its ability to increase the levels of certain neurotransmitters in the body.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 6-MIPDMHCl in lab experiments is that it is relatively easy to synthesize in the laboratory. Additionally, it has been widely studied and is well understood, making it a good choice for experiments involving monoamine oxidase inhibitors. However, there are some limitations to using 6-MIPDMHCl in lab experiments. For example, it is not always easy to control the exact concentration of 6-MIPDMHCl in the experiment, and it can be difficult to determine the exact effects of 6-MIPDMHCl on the body.
Orientations Futures
There are a number of potential future directions for research involving 6-MIPDMHCl. For example, further research could be done to investigate the effects of 6-MIPDMHCl on neurodegenerative diseases, such as Alzheimer's and Huntington's disease. Additionally, further research could be done to investigate the effects of 6-MIPDMHCl on other disorders, such as depression, anxiety, and addiction. Additionally, further research could be done to investigate the potential therapeutic benefits of 6-MIPDMHCl, such as its ability to increase the levels of certain neurotransmitters in the body. Finally, further research could be done to investigate the potential toxic effects of 6-MIPDMHCl, such as its ability to inhibit the activity of certain enzymes.
Méthodes De Synthèse
6-MIPDMHCl can be synthesized in the laboratory through a multi-step process, beginning with the reaction of 6-methoxyimidazo[1,5-a]pyridine-3-carboxylic acid with dimethylamine. This reaction is then followed by the addition of hydrochloric acid, which yields the desired product, 6-MIPDMHCl.
Propriétés
IUPAC Name |
2-(6-methoxyimidazo[1,5-a]pyridin-3-yl)-N,N-dimethylethanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O.2ClH/c1-14(2)7-6-12-13-8-10-4-5-11(16-3)9-15(10)12;;/h4-5,8-9H,6-7H2,1-3H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHHATXGDEKZYAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC1=NC=C2N1C=C(C=C2)OC.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19Cl2N3O |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.20 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.